

Metabolic Fate of 5Br-INACA in Human Hepatocytes: A Technical Overview

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Compound of Interest

Compound Name: 5Br-INACA

Cat. No.: B1382240

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the metabolic fate of the synthetic cannabinoid **5Br-INACA**, also known as ADB-P-**5Br-INACA**, when incubated with human hepatocytes. The information presented herein is compiled from a key in vitro study and is intended to support research, forensic analysis, and drug development efforts.

Executive Summary

The metabolism of **5Br-INACA** in human hepatocytes is characterized by a series of Phase I and Phase II biotransformations. The primary metabolic pathways include hydroxylation, amide hydrolysis, and the formation of carbonyl and carboxyl groups, followed by glucuronidation. A total of ten metabolites have been identified, with the major biotransformations occurring on the pentyl tail of the molecule. The terminal hydroxy and dihydrodiol metabolites are recommended as key biomarkers for identifying **5Br-INACA** consumption.^{[1][2]}

Data Presentation: Metabolite Profile of 5Br-INACA

The following table summarizes the quantitative data for the ten metabolites of **5Br-INACA** identified after a 3-hour incubation with pooled human hepatocytes. The data is derived from analysis by liquid chromatography–quadrupole time-of-flight mass spectrometry (LC-QTOF-MS).

Metabolite ID	Biotransformation	Chemical Formula	Retention Time (min)	[M+H] ⁺ m/z	Peak Area (x10 ³) at 3h	Relative Abundance (%)
P1	Hydroxylation	C ₁₉ H ₂₇ BrN ₄ O ₃	8.8	439.1394	1,234	100
P2	Carbonyl formation	C ₁₉ H ₂₅ BrN ₄ O ₃	9.5	437.1238	789	64
P3	Carboxyl formation	C ₁₉ H ₂₅ BrN ₄ O ₄	9.1	453.1187	456	37
P4	Hydroxylation + Dehydrogenation	C ₁₉ H ₂₅ BrN ₄ O ₃	9.3	437.1238	345	28
P5	Amide hydrolysis	C ₁₄ H ₁₇ BrN ₂ O ₂	10.2	325.0550	289	23
P6	Dihydrodiol formation	C ₁₉ H ₂₉ BrN ₄ O ₄	8.2	457.1500	210	17
P7	Hydroxylation of Amide hydrolysis product	C ₁₄ H ₁₇ BrN ₂ O ₃	9.7	341.0500	150	12
P8	Carbonyl formation of Amide hydrolysis product	C ₁₄ H ₁₅ BrN ₂ O ₃	10.0	339.0344	110	9
P9	Glucuronidation of Hydroxylated	C ₂₅ H ₃₅ BrN ₄ O ₉	7.5	615.1720	85	7

	ed metabolite					
P10	Glucuronid ation of parent compound	$C_{25}H_{35}BrN_4O_8$	8.0	599.1770	50	4

Relative abundance is calculated based on the peak area of the most abundant metabolite (P1).

Experimental Protocols

The following methodologies were employed in the key in vitro study of **5Br-INACA** metabolism.

Human Hepatocyte Incubation

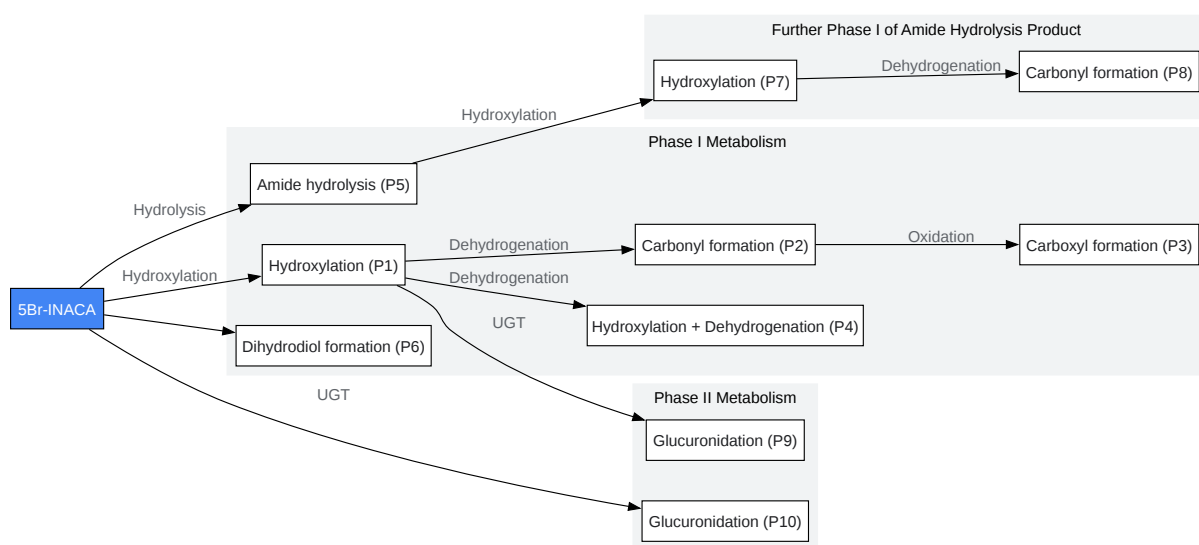
Pooled human hepatocytes were incubated with **5Br-INACA** over a 3-hour period.^{[1][2]} This in vitro model is a standard for studying the metabolic pathways of xenobiotics in a system that closely mimics the human liver environment.

Analytical Methodology: LC-QTOF-MS

Metabolite identification and quantification were performed using a liquid chromatography–quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) system.^{[1][2]} This high-resolution mass spectrometry technique allows for the accurate mass measurement of parent compounds and their metabolites, facilitating their identification.

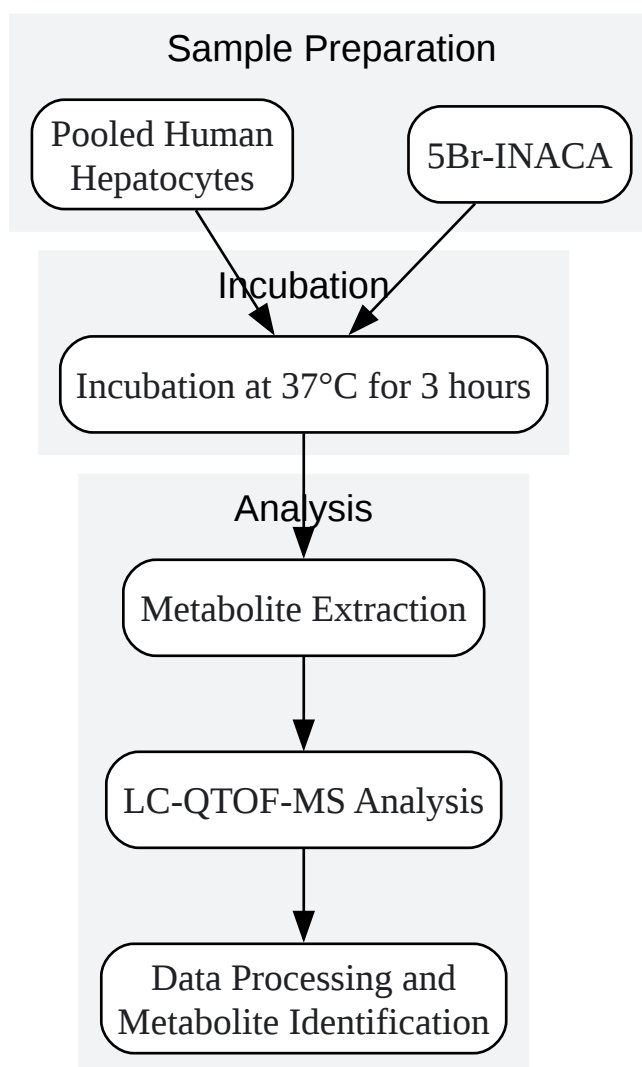
Visualization of Metabolic Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the metabolic transformations of **5Br-INACA** and the experimental workflow.



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Metabolic Pathway of 5Br-INACA



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Experimental Workflow for Metabolite Profiling

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References

- 1. In vitro metabolism study of ADB-P-5Br-INACA and ADB-4en-P-5Br-INACA using human hepatocytes, liver microsomes, and in-house synthesized references - PubMed

[pubmed.ncbi.nlm.nih.gov]

- 2. diva-portal.org [diva-portal.org]
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